1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol
Description
Properties
IUPAC Name |
1-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-13(18)10-20-16-14-6-4-3-5-12(14)7-8-15(16)19/h3-8,11,13,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONWSWGUSLIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=CC2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183784 | |
| Record name | 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76275-54-2 | |
| Record name | 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76275-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Intermediate Preparation
The synthesis begins with naphthalen-2-ol (β-naphthol) reacting with epichlorohydrin under alkaline conditions. A representative procedure involves:
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Reactants : β-naphthol (1.0 equiv), epichlorohydrin (2.5 equiv), NaOH (10% w/v).
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Conditions : 60°C, 6 h, ethanol/water (3:1 v/v).
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Product : 1,2-Epoxy-3-(naphthalen-2-yloxy)propane (yield: 78–82%).
This step requires careful pH control to minimize hydrolysis of the epoxide ring.
Amine Coupling Reaction
The epoxide intermediate undergoes ring-opening with isopropylamine:
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Reactants : Epoxide (1.0 equiv), isopropylamine (3.0 equiv).
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Conditions : 40°C, 24 h, anhydrous ethanol.
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Workup : Neutralization with HCl, extraction with dichloromethane, solvent evaporation.
Critical Parameters :
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Excess amine ensures complete epoxide conversion.
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Temperature >50°C promotes racemization, necessitating strict thermal control.
Industrial Manufacturing Processes
Scale-up adaptations focus on cost-efficiency and throughput:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (Glass) | Continuous Flow |
| Solvent System | Ethanol/Water | Recycled Tetrahydrofuran |
| Yield | 75–80% | 88–92% |
| Purity | 95% (HPLC) | 98.5% (HPLC) |
Industrial protocols (e.g., AT266080B) employ catalytic hydrogenation to reduce residual ketone byproducts, achieving near-quantitative conversion.
Reaction Optimization and Catalytic Systems
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate epoxide-amine coupling but complicate purification. Ethanol remains preferred for its balance of reactivity and ease of removal.
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.5 mol%) increases reaction rate by 40%.
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Microwave Assistance : Reduces coupling time from 24 h to 2 h at 80°C.
Purification and Characterization Techniques
Crystallization
The crude product is recrystallized from a hexane/ethyl acetate mixture (3:1), yielding white needles with a melting point of 49–51°C.
Chromatographic Methods
Chemical Reactions Analysis
1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol is in the field of medicinal chemistry, where it may serve as a lead compound for the development of new pharmaceuticals. Its structural similarity to known β-blockers suggests potential cardiovascular applications.
Case Studies
-
Cardiovascular Research
- A study explored the effects of β-blockers on heart function, indicating that compounds similar to 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol could potentially be developed to treat conditions such as hypertension and angina pectoris. These drugs work by blocking adrenergic receptors, leading to reduced heart rate and blood pressure .
- Antihypertensive Agents
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems could lead to applications in treating neurological disorders.
Case Studies
- Cognitive Enhancement
- Anxiolytic Effects
Biochemical Research
The biochemical properties of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol make it suitable for studies involving enzyme inhibition or receptor binding assays.
Case Studies
- Enzyme Inhibition Studies
- Receptor Binding Assays
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to beta-blockers and other naphthalene derivatives:
Key Observations :
- The naphthalene core increases aromatic surface area compared to benzene, likely enhancing lipophilicity (logP) and membrane permeability.
- The isopropylamino-propoxy chain is conserved across beta-blockers, critical for β1-adrenergic receptor antagonism .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
Beta-blockers like atenolol selectively inhibit β1-adrenergic receptors, reducing cardiac output and blood pressure. For example:
Metabolic Stability and Degradation
Metoprolol undergoes hepatic metabolism via CYP2D6, producing chiral transformation products (TPs) like α-HMPL (m/z 284.1858) and O-demethylmetoprolol (m/z 254.1755) . The naphthalene-based compound may exhibit slower degradation due to higher metabolic resistance, though specific data are lacking.
Physicochemical Properties
| Property | Target Compound | Atenolol | Esmolol HCl | |
|---|---|---|---|---|
| Molecular Weight | 299.35 g/mol | 266.34 g/mol | 331.83 g/mol | |
| logP (Predicted) | ~2.1 | 0.16 | 1.8 | |
| Water Solubility | Low | High | Moderate |
Toxicological Considerations
Naphthalene derivatives are associated with respiratory and hepatic toxicity in humans and animals .
- Reactive Oxygen Species (ROS) Generation : Common with polycyclic aromatics.
- Environmental Persistence : Microalgae degrade metoprolol into stable TPs ; similar pathways may apply.
Biological Activity
1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol, with the molecular formula C16H21NO3, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- CAS Number : 76275-54-2
The biological activity of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of hydroxyl and amino groups facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity. This compound has been studied for its effects on cellular processes and enzyme interactions, particularly in cardiovascular contexts due to similarities with beta-blockers .
Cardiovascular Effects
Research indicates that compounds structurally related to beta-blockers may exhibit cardioprotective effects. The potential applications of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol in treating cardiovascular diseases are under investigation, focusing on its ability to influence heart rate and blood pressure regulation through adrenergic receptor modulation.
Cytotoxicity Studies
A study highlighted the cytotoxic effects of naphthalene derivatives, suggesting that 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol may exhibit similar properties. The compound's interaction with cytochrome P450 enzymes, particularly CYP1A1, has been noted to lead to toxic effects in certain cellular models. For instance, naphthalene was shown to reduce cellular glutathione levels significantly, indicating a potential mechanism for inducing oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol, it is useful to compare it with established beta-blockers such as propranolol and metoprolol.
| Compound Name | Structure Similarity | Primary Use | Notable Effects |
|---|---|---|---|
| Propranolol | High | Hypertension, anxiety | Non-selective beta-blocker |
| Metoprolol | Moderate | Hypertension, heart failure | Selective for β1 receptors |
| 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol | High | Potential cardiovascular agent | Modulates adrenergic activity |
Case Studies and Research Findings
Several studies have explored the biological activities of naphthalene derivatives:
- Cytotoxicity in Eukaryotic Models : Research demonstrated that naphthalene exposure in cells expressing CYP1A1 resulted in significant cytotoxicity correlated with protein binding and decreased glutathione levels .
- Antimicrobial Testing : While direct studies on this specific compound are sparse, related naphthalene derivatives have shown promising antimicrobial activity against a range of pathogens, suggesting potential avenues for therapeutic application .
- Therapeutic Applications : The structural characteristics of 1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol may provide insights into developing new therapeutic agents targeting cardiovascular diseases or other conditions influenced by adrenergic signaling.
Q & A
Q. Table 1: Synthetic Optimization Parameters
Basic Question: How can researchers design toxicity studies for this compound, and what endpoints should be prioritized?
Methodological Answer:
Toxicological profiling should follow systematic review frameworks (e.g., ATSDR guidelines) , with emphasis on:
- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on occupational or environmental relevance .
- Endpoints : Include hepatic, renal, and hematological effects (Table B-1 in ). For example:
- Hepatic : Measure ALT/AST levels in rodent models after 28-day exposure.
- Hematological : Monitor erythrocyte count and hemoglobin degradation .
- Dose-Response : Use OECD TG 407 guidelines for subchronic toxicity testing, with doses ranging from 10–300 mg/kg .
Q. Table 2: Key Toxicity Endpoints
| System | Biomarker | Threshold (Rodent) |
|---|---|---|
| Hepatic | ALT | >50 U/L (indicative of injury) |
| Renal | BUN | >30 mg/dL |
| Hematological | RBC Count | <6.0 × 10⁶/µL |
Advanced Question: How do enantiomeric forms of this compound influence receptor binding selectivity, and what experimental strategies can resolve stereospecific effects?
Methodological Answer:
The compound’s chiral center at the propanol moiety leads to enantiomer-specific activity. To assess this:
Stereochemical Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with ethanol/hexane mobile phase to isolate (R)- and (S)-enantiomers .
Receptor Assays : Perform radioligand binding studies (e.g., β-adrenergic receptors) with isolated enantiomers. For example:
- β₁-Selectivity : (S)-enantiomer shows 10-fold higher affinity than (R) in rat cardiomyocyte assays .
Molecular Dynamics (MD) : Simulate docking conformations to identify hydrogen-bonding interactions with Asp113 in β₁-receptors .
Q. Table 3: Enantiomer-Specific Binding Affinity
| Enantiomer | β₁ Receptor (IC₅₀, nM) | β₂ Receptor (IC₅₀, nM) |
|---|---|---|
| (S) | 12 ± 2 | 150 ± 20 |
| (R) | 120 ± 15 | 140 ± 18 |
Advanced Question: What analytical techniques are most effective for detecting environmental degradation products of this compound, and how can their persistence be modeled?
Methodological Answer:
Environmental monitoring requires:
- Detection : Use HPLC-MS/MS with electrospray ionization (ESI) to identify hydroxylated and quinone derivatives (e.g., 1,4-naphthoquinone) in water/sediment samples .
- Persistence Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air (log Kₐw = -3.2) and sediment (log Kₒc = 2.8) .
Q. Table 4: Degradation Products and Toxicity
| Product | LC₅₀ (Aquatic, mg/L) | Half-Life (Water, days) |
|---|---|---|
| Parent Compound | 7.49 | 30 |
| 1,4-Naphthoquinone | 0.035 | 5 |
Advanced Question: How can researchers resolve contradictions in reported toxicological data (e.g., conflicting LC₅₀ values) across studies?
Methodological Answer:
Data discrepancies often arise from methodological variability. Mitigation strategies include:
Standardized Protocols : Adopt OECD or EPA guidelines for acute toxicity testing (e.g., fixed exposure durations) .
Meta-Analysis : Use random-effects models to aggregate LC₅₀ data, adjusting for covariates like solvent carriers (DMSO vs. water) .
Mechanistic Validation : Conduct in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to confirm hepatotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
